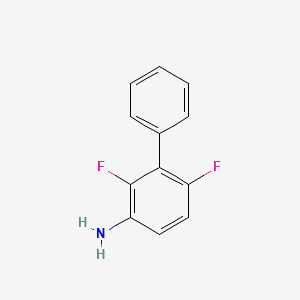
2,4-Difluoro-3-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-3-phenylaniline is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to an aniline structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-phenylaniline typically involves the fluorination of precursor compounds. One common method involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated in the presence of a catalyst to yield 2,4-difluoroaniline . Another method includes the preparation of 2,4-difluoro-3,5-dichlorobenzonitrile, followed by hydrolysis and subsequent oxidation to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using specialized equipment to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to optimize the production process and minimize by-products.
化学反应分析
Types of Reactions: 2,4-Difluoro-3-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
科学研究应用
2,4-Difluoro-3-phenylaniline has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
作用机制
The mechanism of action of 2,4-Difluoro-3-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its fluorine atoms contribute to its reactivity and stability, making it a valuable compound in various chemical processes .
相似化合物的比较
2,4-Difluoroaniline: Shares similar fluorination patterns but lacks the phenyl group.
3,5-Difluoroaniline: Another difluorinated aniline with different substitution patterns.
Fluorinated Quinolines: Compounds with similar fluorination but different core structures.
Uniqueness: 2,4-Difluoro-3-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of fluorine atoms and a phenyl group makes it particularly valuable in synthetic chemistry and industrial applications.
属性
分子式 |
C12H9F2N |
|---|---|
分子量 |
205.20 g/mol |
IUPAC 名称 |
2,4-difluoro-3-phenylaniline |
InChI |
InChI=1S/C12H9F2N/c13-9-6-7-10(15)12(14)11(9)8-4-2-1-3-5-8/h1-7H,15H2 |
InChI 键 |
DRIFMIFGMJVCEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2F)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



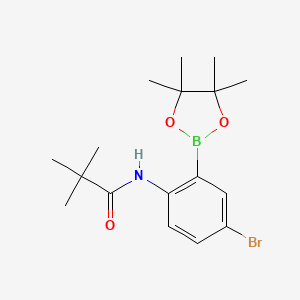
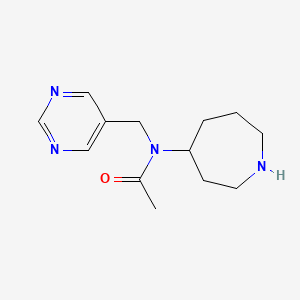
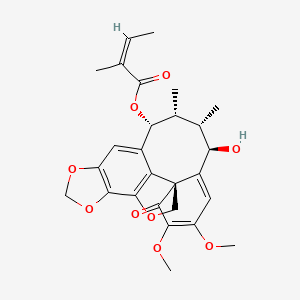
![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B13325484.png)
![Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13325485.png)
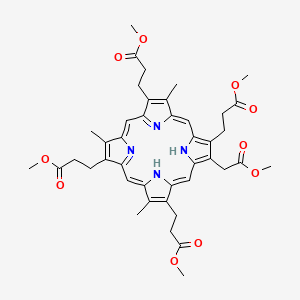
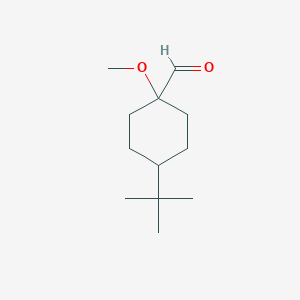
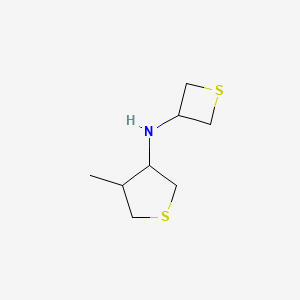
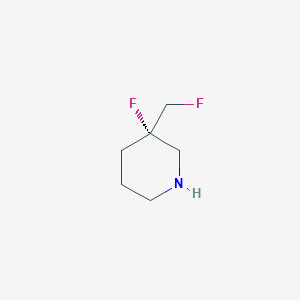
![1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13325521.png)
![2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13325522.png)
![(R)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B13325524.png)

